N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide is an amino acid amide.
Scientific Research Applications
Met Kinase Inhibition and Antitumor Activity
Research indicates that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the queried compound, have been identified as potent and selective Met kinase inhibitors. These compounds have shown promising results in tumor stasis in Met-dependent human gastric carcinoma models, with one analog advancing to phase I clinical trials due to its efficacy and safety profile (Schroeder et al., 2009).
Synthesis and Pharmacological Potentials
Another study focuses on synthesizing and structurally elucidating compounds in the pyrimido[1,2-a]benzimidazole class, to which the queried compound belongs. The synthesis process involves cyclocondensation, demonstrating the potential biomedical significance and varied pharmacological actions of this compound class (Joshi et al., 2022).
Antioxidant and Cytotoxic Properties
Compounds with structural similarities to the queried compound have been studied for their antioxidant and cytotoxic activities. For instance, N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} hydrazine carboxamides demonstrated significant activity in cytotoxic and antioxidant evaluations, highlighting the potential biomedical applications of these compounds (Kolanpaka et al., 2015).
PARP Inhibition for Cancer Therapy
A related study on phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which share a core structure with the queried compound, showed excellent potency against PARP-1 enzyme. These inhibitors are significant for their potential in cancer therapy, particularly in combination with other drugs (Penning et al., 2010).
Antiparasitic Applications
Recent research has uncovered that pyrimido[1,2-a]benzimidazole derivatives, similar to the compound , possess excellent antiparasitic activities against Leishmania major parasites, suggesting their potential as drug candidates for parasitic diseases (Nasr et al., 2023).
Properties
Molecular Formula |
C17H13FN4O2 |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN4O2/c18-10-4-3-5-11(8-10)19-16(24)14-9-15(23)21-17-20-12-6-1-2-7-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |
InChI Key |
BJUDOKWNSGYHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=CC=C4)F |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.